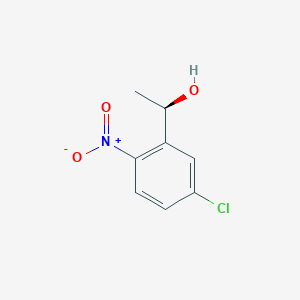
(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, and a hydroxyl group on the ethan-1-ol chain. The ® configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Alcohol Formation: The final step involves the formation of the ethan-1-ol chain, which can be achieved through various methods, including Grignard reactions or reduction of corresponding ketones.
Industrial Production Methods
Industrial production of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanols.
Applications De Recherche Scientifique
Chemistry
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound may be used to study the effects of chloro and nitro groups on biological activity. It can also be used as a probe to investigate enzyme-catalyzed reactions involving phenyl ethanols.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of dyes and pigments.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(5-Bromo-2-nitrophenyl)ethan-1-ol: Similar structure with a bromo group instead of a chloro group.
®-1-(5-Chloro-2-aminophenyl)ethan-1-ol: Similar structure with an amino group instead of a nitro group.
®-1-(5-Chloro-2-nitrophenyl)propan-1-ol: Similar structure with a propan-1-ol chain instead of an ethan-1-ol chain.
Uniqueness
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to the specific combination of chloro and nitro groups on the phenyl ring and the ® configuration of the ethan-1-ol chain
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
(1R)-1-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m1/s1 |
Clé InChI |
RYPXIBNSMBAQEU-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
SMILES canonique |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


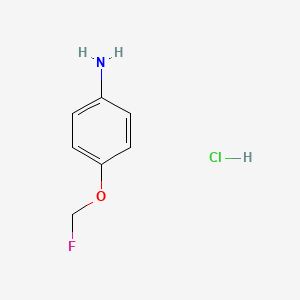
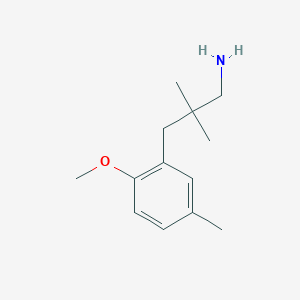
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/no-structure.png)
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
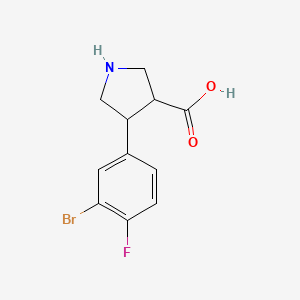
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)

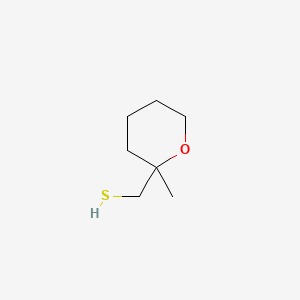
![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)

